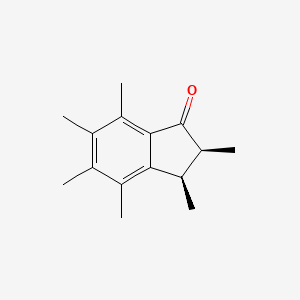
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one is a chiral organic compound with a unique structure characterized by six methyl groups attached to an indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the enantioselective synthesis from Garner’s aldehyde, which involves a series of steps including Horner–Wadsworth–Emmons reaction and 1,4-addition reactions using lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions are typically mild to ensure the preservation of the compound’s stereochemistry.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and stereoselective processes.
Wirkmechanismus
The mechanism of action of (2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-2,3-diphenylbutane: A compound that undergoes stereospecific E2 elimination reactions.
Uniqueness
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one is unique due to its highly substituted indanone core and the presence of six methyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
189185-09-9 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(2S,3R)-2,3,4,5,6,7-hexamethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H20O/c1-7-8(2)10(4)14-13(9(7)3)11(5)12(6)15(14)16/h11-12H,1-6H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
JLZHIBRYQHHIHP-NEPJUHHUSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)C2=C(C(=C(C(=C12)C)C)C)C)C |
Kanonische SMILES |
CC1C(C(=O)C2=C(C(=C(C(=C12)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


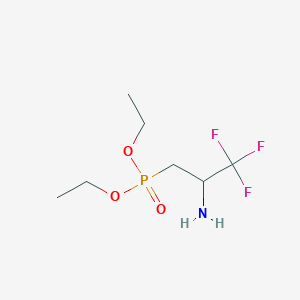
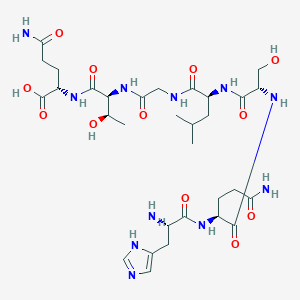
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)


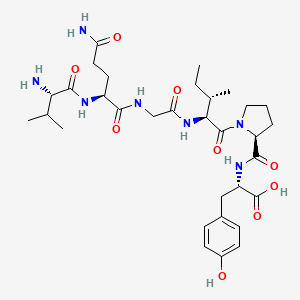
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)




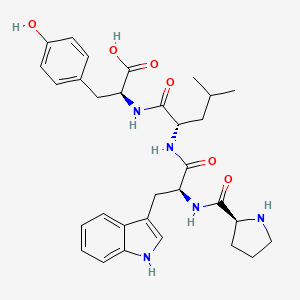
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
